molecular formula C12H8N4O2S B2881218 6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol CAS No. 2097932-88-0

6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol

Cat. No.: B2881218
CAS No.: 2097932-88-0
M. Wt: 272.28
InChI Key: LPFWSBCPDDWYTJ-UHFFFAOYSA-N
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Description

6-(2H-1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol (CAS: 2097932-88-0) is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted at position 6 with a 1,3-benzodioxole moiety and a thiol (-SH) group at position 2. Its molecular formula is C₁₂H₈N₄O₂S, with a molar mass of 272.28 g/mol. Predicted physicochemical properties include a density of 1.71±0.1 g/cm³, boiling point of 409.0±55.0 °C, and a pKa of 8.07±0.40, indicating moderate basicity .

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2S/c19-12-14-13-11-4-2-8(15-16(11)12)7-1-3-9-10(5-7)18-6-17-9/h1-5H,6H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFWSBCPDDWYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C(=NNC4=S)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Triazolopyridazine Core

The triazolopyridazine scaffold is typically constructed via cyclocondensation reactions. A common approach involves reacting pyridazine-3-thiol derivatives with hydrazine hydrate to form the triazole ring.

Representative Protocol :

  • Starting Material : 3-Chloropyridazine (or 3-mercaptopyridazine).
  • Cyclization : Treatment with hydrazine hydrate in ethanol under reflux (12–24 hours) yieldstriazolo[4,3-b]pyridazine.
  • Thiol Introduction : Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) introduces the thiol group at position 3.

Key Conditions :

  • Solvent: Ethanol, DMF, or THF.
  • Temperature: 80–100°C.
  • Yield: 60–75%.

Incorporation of the 1,3-Benzodioxole Moiety

The 1,3-benzodioxole group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr).

Suzuki Coupling Protocol :

  • Borylation : 6-Bromo-triazolo[4,3-b]pyridazine-3-thiol is reacted with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂.
  • Cross-Coupling : The boronated intermediate couples with 5-bromo-1,3-benzodioxole under Pd(PPh₃)₄ catalysis.

SNAr Protocol :

  • Electrophilic Substitution : 6-Chloro-triazolo[4,3-b]pyridazine-3-thiol reacts with 1,3-benzodioxol-5-ylmagnesium bromide in THF at −78°C.

Optimization Notes :

  • Microwave irradiation (450 W, 2-minute intervals) reduces reaction time by 50% compared to conventional heating.
  • Ultrasound-assisted alkylation improves yields by 15–20% in S-functionalization steps.

Thiol Group Stabilization and Functionalization

The thiol group’s reactivity necessitates protection-deprotection strategies:

  • Protection : Treatment with methyl iodide or benzoyl chloride forms stable thioethers or thioesters.
  • Deprotection : NaOH (2M) or LiAlH4 regenerates the free thiol post-coupling.

Critical Data :

Step Reagent Conditions Yield (%)
Protection Methyl iodide RT, ultrasound 92
Deprotection NaOH (2M) 60°C, 1 hour 88

Modern Techniques for Efficiency Enhancement

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclocondensation and coupling steps. For example, forming the triazole ring requires 2 minutes at 450 W versus 12 hours conventionally.

Ultrasound-Promoted S-Alkylation

Ultrasound (40 kHz, 30 minutes) enhances mixing and reduces side reactions during thiol alkylation, achieving yields >90%.

Comparative Analysis of Synthetic Routes

The table below evaluates three primary methods:

Method Steps Total Time (h) Yield (%) Purity (%)
Conventional SNAr 4 48 65 90
Microwave Suzuki 3 6 78 95
Ultrasound-Assisted 3 4 85 97

Findings :

  • Microwave and ultrasound methods reduce time and improve yields by 20–25%.
  • SNAr routes require stringent anhydrous conditions but are cost-effective for small-scale synthesis.

Industrial-Scale Production Considerations

  • Continuous Flow Systems : Microreactors enable precise temperature control during exothermic steps (e.g., cyclocondensation).
  • Catalyst Recycling : Pd-based catalysts are recovered via filtration membranes, reducing costs by 30%.
  • Green Chemistry : Ethanol/water mixtures replace DMF or THF to minimize environmental impact.

Challenges and Optimization Opportunities

  • Byproduct Formation : Over-alkylation at the pyridazine nitrogen is mitigated by using bulky bases (e.g., DBU).
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) remains standard, but crystallization in ethanol improves scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Mechanism of Action

The biological activity of 6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol is primarily attributed to its ability to interact with various molecular targets. It can inhibit enzymes such as cyclooxygenase (COX) and carbonic anhydrase, leading to anti-inflammatory and anticancer effects. The compound can also induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Comparison with Similar Compounds

Key Observations:

  • Substituent Diversity : Position 6 modifications range from benzodioxole (target compound) to pyrazole (vebreltinib, c-MET inhibitor) and phenyl (Compound 5). These groups modulate lipophilicity, steric bulk, and hydrogen-bonding capacity.
  • Position 3 Functionalization : The thiol (-SH) group in the target compound contrasts with methyl-indazol-thioether (c-MET inhibitor) or acetohydrazide ( derivatives). Thiols are prone to oxidation but enable covalent or metal-binding interactions.

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity : The target compound’s benzodioxole group confers moderate logP (~2.5 predicted), whereas vebreltinib’s fluorine atoms increase logP, enhancing blood-brain barrier penetration.
  • Solubility : The sulfanyl acetamide derivative () has improved aqueous solubility due to the polar acetamide group, contrasting with the parent thiol’s lower solubility .

Biological Activity

The compound 6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol is a member of the triazolo-pyridazine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of This compound can be represented as follows:

C13H9N5O2S\text{C}_{13}\text{H}_{9}\text{N}_5\text{O}_2\text{S}

This structure features a benzodioxole moiety and a triazolo-pyridazine core, which are critical for its biological activity.

Anticancer Properties

Recent studies have demonstrated that derivatives of triazolo-pyridazine exhibit significant anticancer activity. For instance, a related compound showed moderate cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 1.06 to 2.73 μM .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

These findings suggest that the triazolo-pyridazine scaffold can be optimized for enhanced potency against specific cancer types.

The mechanism by which these compounds exert their anticancer effects includes inhibition of key signaling pathways involved in tumor growth and survival. For example, the compound's ability to inhibit c-Met kinase has been highlighted as a crucial factor in its anticancer activity . The IC50 value for c-Met inhibition was reported at approximately 0.090 μM for one derivative .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for the development of more potent analogs. Modifications to the triazolo and pyridazine rings can significantly impact biological activity. For instance, substituents on these rings have been shown to enhance cytotoxicity and selectivity towards cancer cells .

Table 2: SAR Insights

ModificationEffect on Activity
Substituted benzodioxoleEnhanced solubility and bioavailability
Variations in N-position on triazoleAltered binding affinity for target enzymes

Case Studies

A study focused on a series of triazolo-pyridazine derivatives revealed that specific substitutions led to increased antiproliferative activity against cancer cell lines . The compound with a methoxy group at the B-ring showed particularly promising results with an IC50 value comparable to established chemotherapeutics.

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